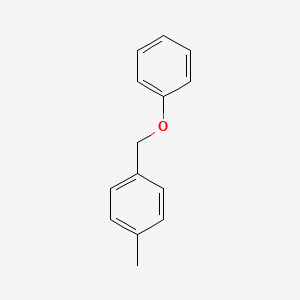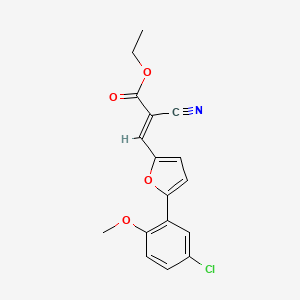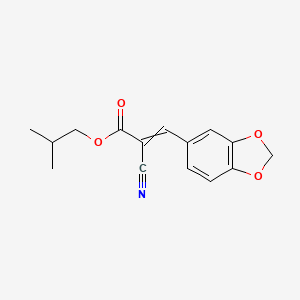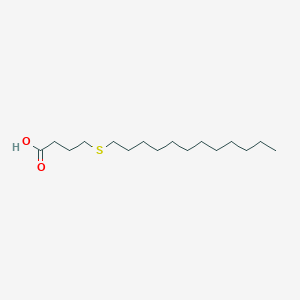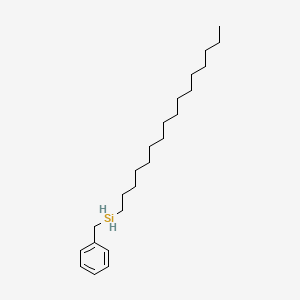
Benzylhexadecylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylhexadecylsilane is an organosilicon compound with the molecular formula C23H42Si . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylhexadecylsilane can be synthesized through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. A common method involves the reaction of hexadecene with benzylsilane using a platinum-based catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzylhexadecylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Hydride donors such as lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Benzylhexadecylsilane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its role in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of advanced materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of benzylhexadecylsilane involves its interaction with various molecular targets. In organic synthesis, it acts as a hydride donor or radical initiator, facilitating the formation of new chemical bonds. The silicon atom’s affinity for oxygen and fluorine makes it a valuable reagent in selective reduction and hydrosilylation reactions .
Comparison with Similar Compounds
- Hexadecyltrimethoxysilane
- Octadecylsilane
- Benzyldimethylhexadecylammonium chloride
Comparison: Benzylhexadecylsilane is unique due to its specific combination of a benzyl group and a long alkyl chain, which imparts distinct hydrophobic and hydrophilic properties. Compared to other silanes, it offers enhanced reactivity and selectivity in certain chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
18755-12-9 |
|---|---|
Molecular Formula |
C23H42Si |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
benzyl(hexadecyl)silane |
InChI |
InChI=1S/C23H42Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23/h15-17,19-20H,2-14,18,21-22,24H2,1H3 |
InChI Key |
HVAGEPWPBYFOEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[SiH2]CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


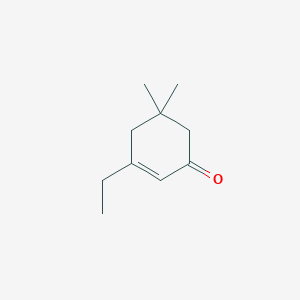
![n-[(e)-1,3-Benzodioxol-5-ylmethylidene]-5-chloro-2,4-dimethoxyaniline](/img/structure/B11948929.png)


![2-(4-(Dimethylamino)phenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948948.png)
